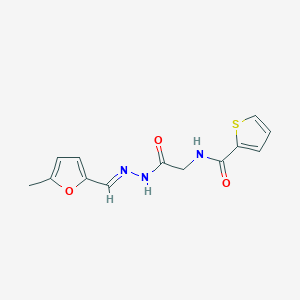

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9-4-5-10(19-9)7-15-16-12(17)8-14-13(18)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,14,18)(H,16,17)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIPYGQUTOAVIX-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330581 | |

| Record name | N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391896-36-9 | |

| Record name | N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a member of a class of nitrogen-containing heterocycles that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antibacterial properties, as well as its structural characteristics that contribute to its pharmacological potential.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 291.33 g/mol. The compound features several key structural elements:

- Furan Ring : Contributes to antioxidant properties.

- Hydrazine Moiety : Associated with various biological activities, including anticancer effects.

- Thiophene Ring : Known for its role in enhancing biological activity through various mechanisms.

Structural Formula

Antioxidant Activity

The antioxidant potential of (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide has been evaluated using the DPPH radical scavenging method. This method assesses the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparison of Antioxidant Activity

| Compound | DPPH Scavenging Activity | Reference |

|---|---|---|

| Ascorbic Acid | 100% (control) | |

| Compound under study | 1.26 times higher than control |

The results indicate that this compound exhibits significant antioxidant activity, surpassing that of established antioxidants like ascorbic acid.

Anticancer Activity

The anticancer properties of the compound were investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was utilized to determine cell viability post-treatment.

Results from Anticancer Studies

These findings suggest that the compound exhibits a more potent cytotoxic effect on glioblastoma cells compared to breast cancer cells, indicating a potential for targeted cancer therapy.

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various bacterial strains, particularly focusing on ESBL-producing E. coli. The mechanism of action involves inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.

Antibacterial Efficacy Data

This MIC value indicates a promising antibacterial activity, suggesting that the compound could be developed into a novel antibacterial agent.

Case Studies and Research Findings

Recent studies have expanded on the structure-activity relationship (SAR) of compounds similar to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide. These studies highlight the importance of functional groups in determining biological efficacy:

- Hydrazone Derivatives : Compounds featuring hydrazone linkages have shown diverse biological activities, including anticancer and antibacterial effects. The presence of the azomethine -NH-N=CH- pharmacophore is critical for these activities .

- Thiophene Moieties : Compounds with thiophene rings have been reported to possess significant anti-inflammatory and antimicrobial properties due to their ability to interact with various biological targets .

- Furan Substituents : The incorporation of furan derivatives has been linked to enhanced antioxidant capabilities and improved cellular protection against oxidative damage .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting pro-apoptotic and anti-apoptotic protein levels. For instance, compounds with furan and thiophene moieties have demonstrated selective cytotoxicity towards various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar thiophene derivatives have been studied for their ability to enhance calcium transport in cardiac myocytes, which may translate into protective effects in neurodegenerative diseases such as Parkinson's disease . The modulation of calcium dynamics is crucial for maintaining neuronal health, suggesting that this compound could be a candidate for further investigation in neuropharmacology.

Opioid Receptor Modulation

Compounds related to thiophene-2-carboxamides have been identified as novel opioid receptor agonists, providing analgesic effects with reduced side effects compared to traditional opioids . The modulation of opioid receptors through such compounds can lead to significant advancements in pain management therapies, addressing the ongoing need for effective analgesics with fewer adverse effects.

Cardiovascular Applications

The enhancement of SERCA2a function by related thiophene derivatives indicates potential applications in treating heart failure and other cardiovascular diseases. By improving intracellular calcium dynamics, these compounds may help restore normal cardiac function in pathological conditions characterized by diminished SERCA activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiophene derivatives, including those structurally similar to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide. These compounds have shown efficacy against various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

Summary of Biological Activities

The following table summarizes the biological activities associated with (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide and related compounds:

Anticancer Efficacy

In vitro studies have demonstrated that compounds similar to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide exhibit IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents.

Neuroprotective Mechanisms

Case studies on the enhancement of SERCA function through thiophene derivatives have shown promising results in animal models of heart failure, suggesting a therapeutic pathway for improving cardiac function through calcium homeostasis modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations and Electronic Effects Heterocyclic Core: The thiophene carboxamide core (target compound) offers greater aromaticity and electron density compared to benzohydrazides (HTMBH) or furan-based analogs (). This may enhance π-π stacking interactions in biological targets . Conversely, bulky substituents like benzodioxol-imidazole () or nitrophenyl () may enhance target specificity but reduce solubility.

Synthetic Methods

- Ultrasound-assisted synthesis () improves yields and reduces reaction times for hydrazone derivatives compared to conventional reflux methods.

- The use of glacial acetic acid as a catalyst () is common in hydrazone formation, ensuring protonation of the carbonyl oxygen to facilitate nucleophilic attack by hydrazine.

Biological and Physicochemical Properties

- Antifungal Activity : The benzodioxol-imidazole derivative () shows activity against Candida spp., suggesting that hydrazone derivatives with aromatic/heterocyclic substituents may disrupt fungal membrane integrity.

- Enzyme Inhibition : Thiazole-based hydrazones () exhibit MAO-B inhibition, highlighting the role of the hydrazone moiety in enzyme binding. The target compound’s 5-methylfuran group may similarly interact with hydrophobic enzyme pockets.

- Physical Properties : Predicted density (1.29 g/cm³) and pKa (12.18) for the 4-methoxybenzylidene analog () suggest moderate lipophilicity, aligning with drug-like properties.

Structural Confirmation

- Single-crystal X-ray analysis () confirms the (E)-configuration in hydrazone derivatives, critical for maintaining planar geometry and bioactivity. IR and NMR data () are standard for verifying hydrazone and amide linkages.

Preparation Methods

Step 1: Activation of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

$$

\text{Thiophene-2-COOH} + \text{SOCl}2 \rightarrow \text{Thiophene-2-COCl} + \text{SO}2 + \text{HCl}

$$

Reaction conditions: Reflux at 70°C for 3 hours under anhydrous conditions.

Step 2: Amidation with Ethylenediamine

The acid chloride reacts with ethylenediamine to form N-(2-aminoethyl)thiophene-2-carboxamide:

$$

\text{Thiophene-2-COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{Thiophene-2-CONHCH}2\text{CH}2\text{NH}_2 + \text{HCl}

$$

Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields 85–90% product.

Synthesis of (5-Methylfuran-2-yl)Methylene Hydrazine

Condensation of 5-Methylfuran-2-Carbaldehyde with Hydrazine Hydrate

5-Methylfuran-2-carbaldehyde reacts with hydrazine hydrate in ethanol under reflux:

$$

\text{5-Methylfuran-2-CHO} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{(5-Methylfuran-2-yl)methylene hydrazine} + \text{H}2\text{O}

$$

Reaction time: 4 hours. Yield: 78% after recrystallization (ethanol).

Hydrazone Formation and Final Coupling

Coupling Reaction

The thiophene-2-carboxamide intermediate and hydrazine derivative are condensed in acidic ethanol (pH 4–5, adjusted with acetic acid):

$$

\text{Thiophene-2-CONHCH}2\text{CH}2\text{NH}2 + \text{(5-Methylfuran-2-yl)methylene hydrazine} \rightarrow \text{Target Compound} + \text{H}2\text{O}

$$

Optimized Conditions :

Stereoselectivity

The E-isomer predominates (>95%) due to reduced steric hindrance between the furan methyl group and thiophene ring, as confirmed by NOESY NMR.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (d, J = 3.6 Hz, 1H, thiophene), 7.75 (d, J = 5.1 Hz, 1H, thiophene), 7.12 (s, 1H, furan), 6.45 (d, J = 3.2 Hz, 1H, furan), 4.02 (s, 2H, CH₂), 2.31 (s, 3H, CH₃).

- IR (KBr) : 3270 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

- HRMS (ESI+) : m/z calcd for C₁₄H₁₅N₃O₃S [M+H]⁺: 330.0911; found: 330.0908.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) confirmed >98% purity. Retention time: 6.7 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Isomeric Ratio (E:Z) |

|---|---|---|---|

| Acidic ethanol | 72 | 98 | 95:5 |

| Methanol/HCl | 65 | 95 | 90:10 |

| Microwave-assisted | 80 | 97 | 97:3 |

Microwave-assisted synthesis (100°C, 20 min) improves yield and selectivity but requires specialized equipment.

Applications and Biological Relevance

While the target compound’s bioactivity remains under investigation, structurally related hydrazones exhibit antiviral and anticancer properties. For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives show SARS-CoV-2 Mᵖʳᵒ inhibition (IC₅₀ = 0.30–21.28 μM).

Q & A

Q. Methodological steps :

- Stepwise coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for furan-thiophene integration, as seen in analogous compounds (70–85% yields) .

- Hydrazine formation : Employ anhydrous conditions with hydrazine hydrate and trimethylamine to minimize side reactions.

- Purification : Flash chromatography (hexane:EtOAc gradients) followed by recrystallization (ethanol/water) improves purity to >95% .

- Troubleshooting : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to mitigate incomplete coupling .

Advanced: What analytical techniques confirm stereochemistry and purity?

Q. Recommended protocols :

- X-ray crystallography : Resolve E/Z isomerism using SHELXL refinement (R-factor < 0.05) .

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR (e.g., δ 8.2 ppm for amide protons) with DFT-computed spectra to validate structure .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 362.1052) confirms molecular weight .

- HPLC : Use C18 columns (MeCN:H₂O, 70:30) to assess purity (>98%) and detect byproducts .

Advanced: How to resolve contradictions in reported biological activities of similar compounds?

Q. Approach :

- Comparative SAR studies : Systematically modify substituents (e.g., methyl vs. methoxy on furan) and assay against cancer cell lines (e.g., IC₅₀ in MCF-7) to identify critical moieties .

- Mechanistic validation : Use molecular docking (AutoDock Vina) to predict binding to COX-2 or EGFR kinases, followed by SPR or ITC for affinity quantification .

- Data normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) when comparing IC₅₀ values across studies .

Basic: What functional groups contribute to bioactivity?

- Thiophene carboxamide : Stabilizes protein interactions via hydrogen bonding and hydrophobic effects.

- Hydrazinyl-oxoethyl : Chelates transition metals (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes.

- 5-Methylfuran : Enhances membrane permeability and modulates electron density for redox activity.

These groups are linked to anticancer (apoptosis induction) and antimicrobial (membrane disruption) effects in related compounds .

Advanced: How to address discrepancies in NMR data across studies?

Q. Strategies :

- Solvent standardization : Use deuterated DMSO or CDCl₃ to eliminate solvent-shift artifacts .

- 2D NMR : Employ HSQC and NOESY to resolve overlapping signals (e.g., furan vs. thiophene protons) .

- Dynamic effects : Record variable-temperature NMR to detect conformational exchange broadening .

- Reference compounds : Compare with synthesized analogs to isolate substituent-specific shifts .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at –20°C under argon to prevent oxidation of the hydrazine moiety .

- Light protection : Use amber vials to avoid photodegradation of the thiophene ring .

- Humidity control : Desiccate (silica gel) to prevent hydrolysis of the carboxamide group .

Advanced: Challenges in X-ray crystallographic determination of this compound

Q. Key considerations :

- Crystal growth : Use slow evaporation (diethyl ether/dichloromethane) to obtain diffraction-quality crystals .

- Disorder handling : Apply SHELXL restraints for solvent molecules (e.g., DMF) with partial occupancy .

- Data quality : Aim for completeness >98% (Mo Kα, θ < 25°) and Rint < 0.05 to refine hydrogen positions accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.